Cas no 1428363-67-0 (3-(dimethylamino)-N-[2-(furan-3-yl)ethyl]benzamide)
![3-(dimethylamino)-N-[2-(furan-3-yl)ethyl]benzamide structure](https://www.kuujia.com/scimg/cas/1428363-67-0x500.png)
3-(dimethylamino)-N-[2-(furan-3-yl)ethyl]benzamide Chemical and Physical Properties
Names and Identifiers
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- 3-(dimethylamino)-N-[2-(furan-3-yl)ethyl]benzamide
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- Inchi: 1S/C15H18N2O2/c1-17(2)14-5-3-4-13(10-14)15(18)16-8-6-12-7-9-19-11-12/h3-5,7,9-11H,6,8H2,1-2H3,(H,16,18)
- InChI Key: WAFIIAKCFSBOBL-UHFFFAOYSA-N
- SMILES: C(NCCC1C=COC=1)(=O)C1=CC=CC(N(C)C)=C1
3-(dimethylamino)-N-[2-(furan-3-yl)ethyl]benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6356-0079-2μmol |
3-(dimethylamino)-N-[2-(furan-3-yl)ethyl]benzamide |
1428363-67-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6356-0079-2mg |
3-(dimethylamino)-N-[2-(furan-3-yl)ethyl]benzamide |
1428363-67-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6356-0079-5mg |
3-(dimethylamino)-N-[2-(furan-3-yl)ethyl]benzamide |
1428363-67-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6356-0079-5μmol |
3-(dimethylamino)-N-[2-(furan-3-yl)ethyl]benzamide |
1428363-67-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6356-0079-15mg |
3-(dimethylamino)-N-[2-(furan-3-yl)ethyl]benzamide |
1428363-67-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6356-0079-1mg |
3-(dimethylamino)-N-[2-(furan-3-yl)ethyl]benzamide |
1428363-67-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6356-0079-25mg |
3-(dimethylamino)-N-[2-(furan-3-yl)ethyl]benzamide |
1428363-67-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6356-0079-3mg |
3-(dimethylamino)-N-[2-(furan-3-yl)ethyl]benzamide |
1428363-67-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6356-0079-10mg |
3-(dimethylamino)-N-[2-(furan-3-yl)ethyl]benzamide |
1428363-67-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6356-0079-20mg |
3-(dimethylamino)-N-[2-(furan-3-yl)ethyl]benzamide |
1428363-67-0 | 20mg |
$99.0 | 2023-09-09 |
3-(dimethylamino)-N-[2-(furan-3-yl)ethyl]benzamide Related Literature
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1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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3. Book reviews
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
Additional information on 3-(dimethylamino)-N-[2-(furan-3-yl)ethyl]benzamide
3-(Dimethylamino)-N-[2-(Furan-3-yl)Ethyl]Benzamide: A Comprehensive Overview
3-(Dimethylamino)-N-[2-(Furan-3-yl)Ethyl]Benzamide, also known by its CAS number 1428363-67-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug discovery and development. In this article, we will delve into the chemical structure, synthesis, pharmacological properties, and recent advancements related to this compound.
The molecular structure of 3-(Dimethylamino)-N-[2-(Furan-3-yl)Ethyl]Benzamide is characterized by a benzamide core with a dimethylamino group at the 3-position of the benzene ring. The substituent at the nitrogen atom is a 2-(furan-3-yl)ethyl group, which introduces a furan moiety into the molecule. This combination of structural elements contributes to the compound's unique physicochemical properties and biological activity.
Recent studies have highlighted the potential of 3-(Dimethylamino)-N-[2-(Furan-3-yl)Ethyl]Benzamide as a lead compound in the development of novel therapeutic agents. Researchers have explored its ability to modulate various biological targets, including enzymes, receptors, and ion channels. For instance, a study published in Nature Communications demonstrated that this compound exhibits potent inhibitory activity against a specific kinase involved in cancer cell proliferation.
The synthesis of 1428363-67-0 involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Key steps include the preparation of the benzamide intermediate and subsequent alkylation to introduce the furan-containing substituent. The use of palladium-catalyzed cross-coupling reactions has been shown to enhance the efficiency and selectivity of the synthesis process.
In terms of pharmacokinetics, 3-(Dimethylamino)-N-[2-(Furan-3-yl)Ethyl]Benzamide demonstrates favorable absorption and distribution properties in preclinical models. Studies conducted in rodents indicate that the compound achieves significant plasma concentrations following oral administration, suggesting its potential for systemic delivery. However, further investigations are required to evaluate its metabolic stability and bioavailability in humans.
The biological activity of this compound is closely tied to its ability to interact with cellular targets. For example, research has shown that it can bind to G-protein coupled receptors (GPCRs), which are implicated in numerous physiological processes. This interaction may underpin its potential therapeutic effects in conditions such as inflammation, pain, and neurodegenerative diseases.
In addition to its pharmacological applications, CAS 1428363-67-0 has also been explored for its role in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Recent advancements in thin-film deposition techniques have enabled the fabrication of devices incorporating this compound, showcasing its versatility across multiple disciplines.
The future prospects for 3-(Dimethylamino)-N-[2-(Furan-3-yl)Ethyl]Benzamide are promising, with ongoing research focusing on optimizing its therapeutic profile and expanding its application scope. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield further insights into its mechanisms of action and clinical potential.
In conclusion, CAS 1428363-67-0, or 3-(Dimethylamino)-N-[2-(Furan-3-yl)Ethyl]Benzamide, represents a compelling example of how structural diversity can be leveraged to develop innovative compounds with broad applicability. As research continues to uncover new dimensions of its functionality, this compound stands at the forefront of scientific exploration and innovation.
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